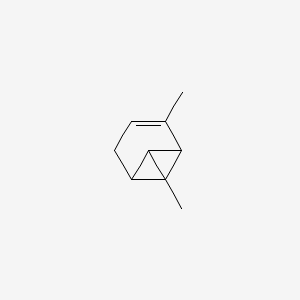
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is a complex organic compound with the molecular formula C9H12. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The presence of two methyl groups at the 1 and 3 positions further distinguishes this compound. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps may include cyclization reactions to form the tricyclic structure and methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- involves its interaction with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of methyl groups can affect its hydrophobicity and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: Lacks the methyl groups, making it less hydrophobic.
Bicyclo(4.1.0)heptane: Has a simpler bicyclic structure.
Tricyclo(4.1.0.02,7)heptane: Similar tricyclic structure but different functional groups.
Uniqueness
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is unique due to its specific tricyclic structure with two methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
66036-92-8 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1,3-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-5-3-4-6-8-7(5)9(6,8)2/h3,6-8H,4H2,1-2H3 |
Clave InChI |
DGNRZXTWHUOJMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C3C1C23C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


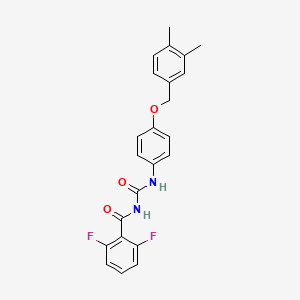
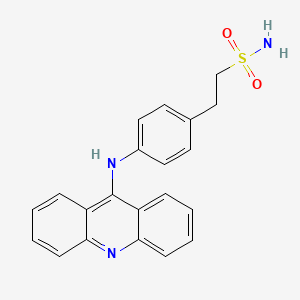
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)




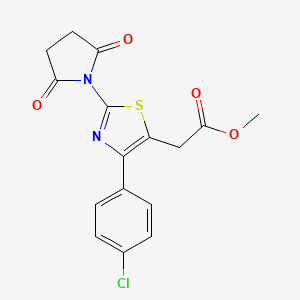
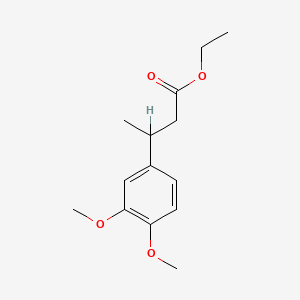
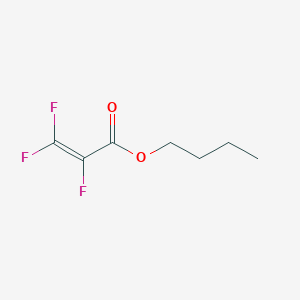

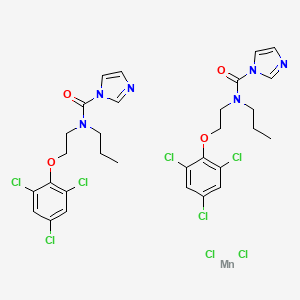
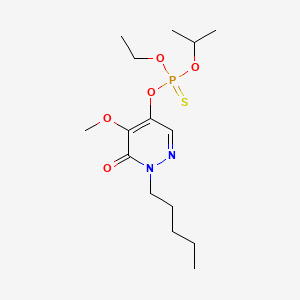
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
